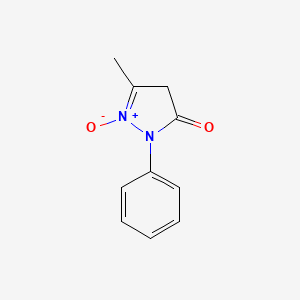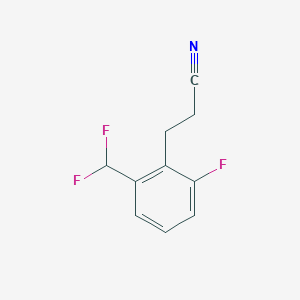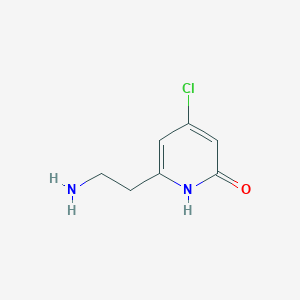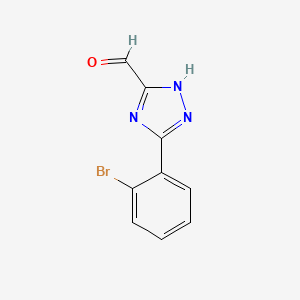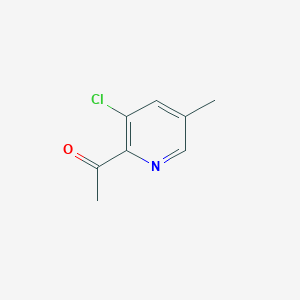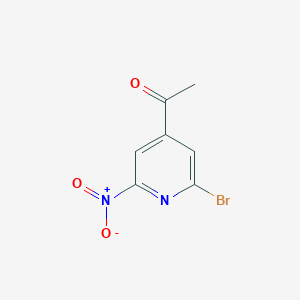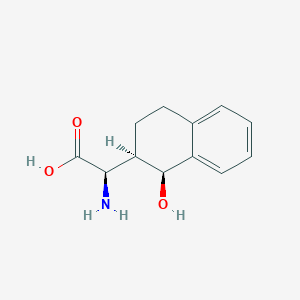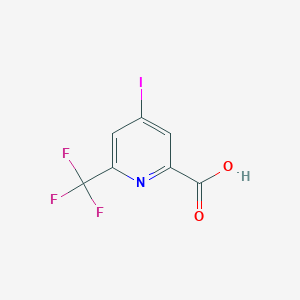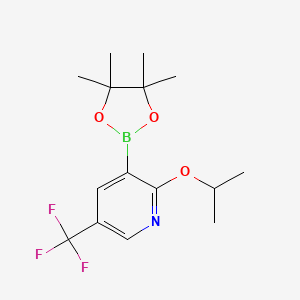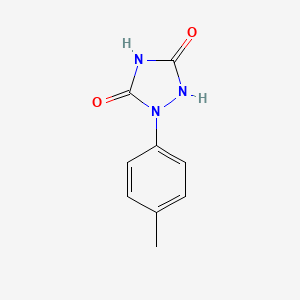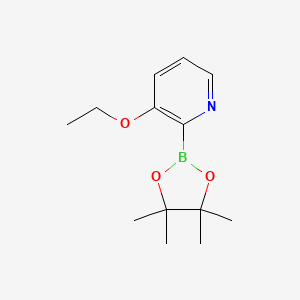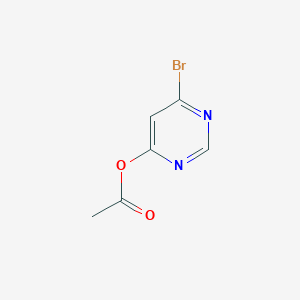
6-Bromopyrimidin-4-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyrimidin-4-YL acetate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 6th position and an acetate group at the 4th position of the pyrimidine ring makes this compound unique and valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrimidin-4-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be used to improve yields and reduce by-products .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and acetylation reactions. The process involves the use of bromine and acetic anhydride under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromopyrimidin-4-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in the presence of bases like sodium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and other applications .
Aplicaciones Científicas De Investigación
6-Bromopyrimidin-4-YL acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Bromopyrimidin-4-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyrimidine: Lacks the acetate group, making it less versatile in certain reactions.
4-Acetylpyrimidine: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromopyrido[2,3-d]pyrimidine: Contains a fused pyridine ring, offering different biological activities.
Uniqueness
6-Bromopyrimidin-4-YL acetate is unique due to the presence of both bromine and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C6H5BrN2O2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
(6-bromopyrimidin-4-yl) acetate |
InChI |
InChI=1S/C6H5BrN2O2/c1-4(10)11-6-2-5(7)8-3-9-6/h2-3H,1H3 |
Clave InChI |
HCRKMOUFRLOKBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=NC=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


